3-Bromo-2-chlorophenyl Diethylcarbamate
Overview
Description
3-Bromo-2-chlorophenyl Diethylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 g/mol. It is a white crystalline solid that belongs to the class of carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate typically involves the reaction of 3-Bromo-2-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chlorophenyl Diethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and diethylamine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-Bromo-2-chlorophenol and diethylamine.
Scientific Research Applications
3-Bromo-2-chlorophenyl Diethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chlorophenyl Diethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorophenol: A precursor in the synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate.
Diethylcarbamoyl Chloride: Another precursor used in the synthesis.
Other Carbamates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and carbamate functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl) N,N-diethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYZQICMLGPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461400 | |
Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863870-81-9 | |
Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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